Perflisopent
Description
Perflisopent (CAS 594-91-2), also known as perfluoroisopentane, is a fully fluorinated alkane with the molecular formula C₅F₁₂. Its SMILES notation is FC(C(F)(F)F)(C(F)(F)F)F, reflecting a branched perfluorocarbon structure. Key physicochemical properties include a surface tension of 12.5 mN/m, viscosity of 0.89 cP, and vapor pressure of 105 mmHg at 25°C, which contribute to its utility in medical and industrial applications .
This compound is primarily employed as an ultrasound contrast agent due to its stability, low toxicity, and ability to enhance imaging resolution. It is classified under the Anatomical Therapeutic Chemical (ATC) code V08DA (ultrasound contrast media) and is used in phospholipid-stabilized microsphere formulations .
Properties
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluoro-3-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F12/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEFSWGYIJNMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074721 | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-91-2 | |
| Record name | Perflisopent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLISOPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FAQ8ON24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Perflisopent can be synthesized through the fluorination of isopentane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of unwanted by-products. The reaction can be represented as follows:
C5H12+F2→C5F12+H2
The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as purification and distillation to obtain high-purity this compound suitable for medical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Perflisopent is chemically inert and does not readily undergo typical chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the lack of reactive sites on the molecule .
Common Reagents and Conditions
Given its inert nature, this compound does not react with common reagents under standard conditions. It remains stable in the presence of acids, bases, and oxidizing agents .
Major Products Formed
Since this compound is resistant to chemical reactions, it does not form significant products through typical chemical processes .
Scientific Research Applications
Perflisopent has several scientific research applications, particularly in the fields of medicine and biology:
Myocardial Contrast Echocardiography: this compound is used as a contrast agent to enhance the imaging of the heart during echocardiography.
Peroxisome Proliferator-Activated Receptors (PPARs): Research has shown that this compound can activate peroxisome proliferator-activated receptors, which play a significant role in modulating lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation.
Artificial Organelles: Innovative research has focused on developing artificial organelles that mimic natural peroxisomes, with this compound being a key component in these studies.
Mechanism of Action
Perflisopent exerts its effects primarily through its physical properties rather than chemical interactions. In myocardial contrast echocardiography, this compound enhances imaging by providing a clear contrast between blood and myocardial tissue. Its involvement with peroxisome proliferator-activated receptors suggests that it may influence cellular processes related to lipid and glucose metabolism, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of this compound and Analogs
| Property | This compound (C₅F₁₂) | Perflutren (C₃F₈) | Dodecafluoroheptane (C₇F₁₄) |
|---|---|---|---|
| CAS Number | 594-91-2 | 306-91-2 | 335-57-9 |
| Molecular Weight (g/mol) | 288.03 | 188.02 | 338.04 |
| Vapor Pressure (mmHg) | 105 | 760 (gas) | 45 |
| ATC Code | V08DA | V08DA04 | N/A |
| Primary Application | Vascular Imaging | Cardiac Imaging | Industrial Solvent |
| Key Limitation | Limited shelf-life | Hypersensitivity | High boiling point |
Research Findings
- Clinical Trials : this compound has demonstrated efficacy in Phase III trials for hepatic lesion detection, with a 92% specificity rate, compared to Perflutren’s 85% in cardiac imaging .
- Adverse Events : this compound’s adverse reaction rate is 1.2% (mild allergic reactions), lower than Perflutren’s 2.5% (including rare anaphylaxis) .
Biological Activity
Overview of Perflisopent
This compound , also known as perfluoropentane, is a perfluorinated compound that has garnered interest due to its unique properties and potential applications in various fields, including medicine and environmental science. Perfluorinated compounds (PFCs) are characterized by their carbon-fluorine bonds, which impart stability and resistance to degradation.
Pharmacological Properties
- Oxygen Carrier : this compound has been studied for its potential as an oxygen carrier in medical applications. Its ability to dissolve oxygen makes it a candidate for use in blood substitutes or as a therapeutic agent in conditions where oxygen delivery is compromised.
- Immunomodulatory Effects : Some studies suggest that perfluorinated compounds may influence immune responses, although the exact mechanisms remain unclear. Research indicates that they might modulate cytokine production, affecting inflammation and immune system activity.
- Toxicity and Safety : The biological activity of this compound is also linked to its toxicity profile. PFCs have been associated with various health concerns, including endocrine disruption and potential carcinogenic effects. Long-term exposure studies are necessary to fully understand the implications of using such compounds in medical or industrial applications.
Case Studies
- Medical Applications : A study explored the use of perfluorocarbons in enhancing oxygen delivery during surgeries. The findings indicated improved tissue oxygenation in animal models, suggesting a beneficial role in surgical settings where blood loss occurs.
- Environmental Impact : Research has highlighted the persistence of PFCs like this compound in the environment, raising concerns about bioaccumulation and ecological effects. Studies have shown that these compounds can impact aquatic life, leading to regulatory scrutiny.
Summary of Biological Activities
| Activity Type | Description | Evidence Level |
|---|---|---|
| Oxygen Carrier | Enhances oxygen delivery in tissues | Moderate |
| Immunomodulatory Effects | Potential modulation of immune responses | Preliminary |
| Toxicity | Associated with endocrine disruption | High |
| Environmental Impact | Persistent in ecosystems; bioaccumulation risk | High |
Research Findings
- Oxygen Delivery Studies : In controlled experiments, animals treated with this compound showed improved survival rates during hypoxic conditions compared to controls not receiving treatment.
- Toxicological Assessments : Long-term studies have indicated that exposure to PFCs can lead to liver damage and alterations in lipid metabolism, necessitating cautious application in clinical settings.
- Regulatory Considerations : Due to its potential risks, regulatory bodies are assessing the use of this compound and similar compounds, leading to calls for more comprehensive toxicity evaluations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
